molecular formula C18H36N2Na2O4 B076346 Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide CAS No. 14350-96-0

Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

Cat. No. B076346
CAS RN: 14350-96-0
M. Wt: 388.5 g/mol
InChI Key: GXJPXZKWFMVWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. It is also known as DCHI or C12-imidazoline. This compound has a unique structure that makes it an effective surfactant for a variety of applications.

Mechanism of Action

The mechanism of action of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is based on its structure. The hydrophobic tail of the molecule interacts with hydrophobic surfaces, such as the lipid bilayer of cell membranes or the hydrophobic core of proteins. The hydrophilic head of the molecule interacts with water molecules, allowing the surfactant to form micelles and solubilize hydrophobic molecules.
Biochemical and Physiological Effects
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been shown to have low toxicity and is not harmful to cells. It does not affect the activity of most enzymes and has no significant impact on the structure of proteins. However, it can disrupt the lipid bilayer of cell membranes and cause cell lysis at high concentrations.

Advantages and Limitations for Lab Experiments

The advantages of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide for lab experiments include its ability to solubilize hydrophobic molecules, its low toxicity, and its stability over a wide range of pH and temperature. However, its limitations include its high cost, its limited solubility in water, and its potential to interfere with certain assays.

Future Directions

There are several future directions for research on Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide. One direction is to explore its use as a surfactant for the extraction and purification of membrane proteins. Another direction is to investigate its potential as a stabilizer for nanoparticles. Additionally, its use in drug delivery systems could be explored. Finally, further research could be done to optimize its synthesis method and reduce its cost.
In conclusion, Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. Its unique structure makes it an effective surfactant for a variety of applications. While it has several advantages, it also has limitations that need to be considered. Further research is needed to explore its potential in various scientific fields.

Synthesis Methods

Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can be synthesized by reacting 1-(2-hydroxyethyl)-2-undecyl-1H-imidazole with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then neutralized with sodium hydroxide to form the disodium salt of the imidazoline. This synthesis method has been well established and is widely used in industry.

Scientific Research Applications

Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been used in a variety of scientific research applications. It has been shown to be an effective surfactant for the extraction and purification of proteins, DNA, and RNA. It has also been used as a detergent for the solubilization of membrane proteins. In addition, it has been used as a stabilizer for enzymes and a dispersant for nanoparticles.

properties

CAS RN

14350-96-0

Product Name

Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

Molecular Formula

C18H36N2Na2O4

Molecular Weight

388.5 g/mol

IUPAC Name

disodium;2-[2-(dodecanoylamino)ethyl-(2-oxidoethyl)amino]acetate

InChI

InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1

InChI Key

GXJPXZKWFMVWNM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+]

Other CAS RN

14350-96-0

Origin of Product

United States

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